4-Amino-5-[(2-pyridin-2-yl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-Amino-5-[(2-pyridin-2-yl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol is a complex heterocyclic compound that features a unique combination of benzimidazole, pyridine, and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-[(2-pyridin-2-yl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions. One common method includes the condensation of 2-pyridin-2-yl-1H-benzimidazole with appropriate triazole precursors under controlled conditions. The reaction often requires the use of solvents like acetic acid and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-[(2-pyridin-2-yl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further utilized in different applications .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Amino-5-[(2-pyridin-2-yl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor functions, leading to its biological effects. The pathways involved often include inhibition of microbial growth or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like omeprazole and pantoprazole, which are used as proton pump inhibitors.
Triazole Derivatives: Compounds such as fluconazole and itraconazole, which are antifungal agents.
Uniqueness
4-Amino-5-[(2-pyridin-2-yl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol is unique due to its combined structural features of benzimidazole, pyridine, and triazole rings.
Properties
IUPAC Name |
4-amino-3-[(2-pyridin-2-ylbenzimidazol-1-yl)methyl]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N7S/c16-22-13(19-20-15(22)23)9-21-12-7-2-1-5-10(12)18-14(21)11-6-3-4-8-17-11/h1-8H,9,16H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHMCOLUWBOXPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=NNC(=S)N3N)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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